Bendamustine hydrochloride Bendamustine hydrochloride Bendamustine Hydrochloride is the hydrochloride salt of bendamustine, a bifunctional mechlorethamine derivative with alkylator and antimetabolite activities. Bendamustine possesses three active moieties: an alkylating group; a benzimidazole ring, which may act as a purine analogue; and a butyric acid side chain. Although its exact mechanism of action is unknown this agent appears to act primarily as an alkylator. Bendamustine metabolites alkylate and crosslink macromolecules, resulting in DNA, RNA and protein synthesis inhibition, and, subsequently, apoptosis. Bendamustine may differ from other alkylators in that it may be more potent in activating p53-dependent stress pathways and inducing apoptosis; it may induce mitotic catastrophe; and it may activate a base excision DNA repair pathway rather than an alkyltransferase DNA repair mechanism. Accordingly, this agent may be more efficacious and less susceptible to drug resistance than other alkylators.
A nitrogen mustard compound that functions as an ALKYLATING ANTINEOPLASTIC AGENT and is used in the treatment of CHRONIC LYMPHOCYTIC LEUKEMIA and NON-HODGKIN'S LYMPHOMA.
See also: Bendamustine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 3543-75-7
VCID: VC20743904
InChI: InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H
SMILES: CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl
Molecular Formula: C16H22Cl3N3O2
Molecular Weight: 394.7 g/mol

Bendamustine hydrochloride

CAS No.: 3543-75-7

Cat. No.: VC20743904

Molecular Formula: C16H22Cl3N3O2

Molecular Weight: 394.7 g/mol

* For research use only. Not for human or veterinary use.

Bendamustine hydrochloride - 3543-75-7

CAS No. 3543-75-7
Molecular Formula C16H22Cl3N3O2
Molecular Weight 394.7 g/mol
IUPAC Name 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride
Standard InChI InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H
Standard InChI Key ZHSKUOZOLHMKEA-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl
Canonical SMILES CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl
Appearance Powder

Chemical Structure and Properties

Structural Composition

Bendamustine hydrochloride possesses a distinctive chemical structure that contributes to its unique therapeutic profile. The compound features a bifunctional alkylating agent structure containing two reactive groups capable of bonding to separate DNA sites . This characteristic is shared with other nitrogen mustard-related compounds, including cyclophosphamide, chlorambucil, and melphalan .

What distinguishes bendamustine hydrochloride from other alkylating agents is its benzimidazole ring, which imparts potential antimetabolite properties . This structural feature contributes to bendamustine's ability to act through multiple mechanisms, potentially enhancing its efficacy against malignant cells that have developed resistance to other chemotherapeutic agents.

Functional Characteristics

The bifunctional nature of bendamustine hydrochloride allows it to create cross-links within DNA strands (intrastrand cross-linking) and between DNA strands (interstrand cross-linking) . These cross-links form when the electrophilic alkyl groups of bendamustine bond with electron-rich nucleophilic moieties in DNA . This mechanism of action disrupts the structural integrity of DNA, hindering cellular replication and ultimately leading to cell death.

Compared to other alkylating agents, bendamustine hydrochloride demonstrates improved penetration and localization within DNA, creating more persistent double-strand breaks . These characteristics contribute to its enhanced cytotoxic potential and efficacy in treating malignancies that have developed resistance to conventional alkylating agents.

Mechanism of Action

DNA Damage and Alkylation

The primary cytotoxic effects of bendamustine hydrochloride result from alkylation-mediated DNA damage, with potential secondary contributions from the antimetabolite properties of its benzimidazole ring . As a bifunctional alkylating agent, bendamustine creates covalent bonds with DNA at multiple sites, disrupting the DNA's structure and function . This damage triggers cellular DNA repair mechanisms, and when these mechanisms are overwhelmed, cell death through apoptotic pathways is initiated .

Bendamustine hydrochloride demonstrates a unique cytotoxicity profile compared to other alkylating agents. Research indicates that it induces more DNA double-strand breaks that persist for longer periods, potentially enhancing its effectiveness against malignant cells . This characteristic may contribute to bendamustine's efficacy in treating cancers that have developed resistance to other alkylating agents.

DNA Repair Pathways

When DNA damage occurs due to bendamustine hydrochloride exposure, cells activate DNA damage repair signaling pathways . Unlike other alkylating agents that trigger O-6-methylguanine-DNA methyltransferase and base excision repair (BER), bendamustine appears to preferentially induce BER DNA repair mechanisms . This distinction is significant because BER is a more complex and time-consuming repair process, potentially limiting the cell's capacity to repair the damage and enhancing bendamustine's cytotoxic effects .

Cell Cycle Effects and Cell Death

If the cellular DNA repair mechanisms fail to address the damage caused by bendamustine hydrochloride, cell cycle progression is inhibited, and apoptotic cell death ensues . The compound's ability to induce apoptosis in malignant cells contributes to its therapeutic efficacy across various hematological malignancies, particularly in cases where resistance to other chemotherapeutic agents has developed.

Pharmacokinetics

Absorption and Distribution

Bendamustine hydrochloride is administered as an intravenous infusion, typically over a period of approximately one hour . The compound reaches peak concentrations at the end of the infusion period . Following administration, bendamustine demonstrates a triphasic elimination pattern, with the intermediate half-life (approximately 40 minutes) serving as the effective half-life, as the final phase represents less than 1% of the area under the curve .

Metabolism and Elimination

The involvement of CYP1A2 in bendamustine metabolism is minor, suggesting a low likelihood of drug-drug interactions with CYP1A2 inhibitors . This characteristic may be advantageous in clinical settings where patients require multiple medications, reducing the risk of significant pharmacokinetic interactions.

Clinical Applications and Approved Indications

Chronic Lymphocytic Leukemia (CLL)

Bendamustine hydrochloride has received regulatory approval for the treatment of chronic lymphocytic leukemia, with a recommended dosage of 100 mg/m² administered on days 1 and 2 of a 28-day cycle . Clinical trials have demonstrated significant efficacy in this patient population, with bendamustine showing favorable outcomes compared to traditional therapies.

In a Phase III clinical trial comparing bendamustine to chlorambucil in treatment-naive CLL patients, bendamustine demonstrated superior efficacy with manageable toxicity . The study involved 319 patients and reported grade 3-4 adverse events including neutropenia (23% with bendamustine versus 10.6% with chlorambucil), thrombocytopenia (11.8% versus 7.9%), and anemia (2.5% versus 0%) .

Non-Hodgkin Lymphoma (NHL)

Bendamustine hydrochloride is also indicated for the treatment of indolent B-cell non-Hodgkin lymphoma that has progressed during or within six months of treatment with rituximab or a rituximab-containing regimen . For this indication, the recommended dosage is 120 mg/m² administered on days 1 and 2 of a 21-day cycle .

The efficacy of bendamustine in NHL has been demonstrated in multiple clinical trials, including studies comparing bendamustine plus rituximab (BR) to more traditional regimens such as R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) . These studies have shown that bendamustine-based therapy can offer comparable or superior efficacy with a different toxicity profile, often featuring less severe hematological adverse events.

Clinical Trials and Efficacy Data

Pivotal Studies in CLL

The CLL10 trial (NCT00769522) was a Phase III study comparing bendamustine plus rituximab (BR) with fludarabine, cyclophosphamide, and rituximab (FCR) in 561 treatment-naive CLL patients . The study found that while FCR demonstrated slightly superior progression-free survival in younger patients, BR showed a more favorable safety profile, particularly in patients over 65 years of age . Grade 3-4 hematologic adverse events were more frequent with FCR (90% versus 67% with BR), including higher rates of neutropenia (85% versus 59%) and grade 3-4 infections (39% versus 25%) .

Another significant study was the MURANO trial (NCT02005471), which compared venetoclax plus rituximab (VenR) with bendamustine plus rituximab (BR) in 389 patients with relapsed or refractory CLL . This study demonstrated superior outcomes with VenR but also provided valuable information about the safety and efficacy profile of BR in this patient population .

Studies in Non-Hodgkin Lymphoma

The StiL NHL 1-2003 trial (NCT00991211) was a Phase III study comparing BR with R-CHOP in 514 patients with treatment-naive indolent NHL or mantle cell lymphoma . The study found that BR demonstrated non-inferior efficacy with a significantly different toxicity profile . Hematological adverse events were less frequent with BR (30% versus 68% with R-CHOP), including lower rates of grade 3-4 leukopenia (37% versus 72%) and neutropenia (29% versus 69%) . Notably, alopecia was absent in the BR group but universal in the R-CHOP group (0% versus 100%) .

The BRIGHT trial (NCT00877006) was another Phase III study comparing BR with R-CHOP or R-CVP (rituximab, cyclophosphamide, vincristine, and prednisone) in 447 patients with treatment-naive indolent NHL or mantle cell lymphoma . This study confirmed the differential toxicity profile of bendamustine-based therapy, showing lower rates of grade 3-4 neutropenia but higher rates of certain non-hematological toxicities, such as vomiting and drug hypersensitivity .

Clinical TrialDisease (status)ComparisonPhaseNBendamustine DoseKey Findings
CLL (Treatment-naive)Bendamustine vs. ChlorambucilIII319100 mg/m² IV on days 1-2 of six 4-week cyclesGrade 3-4 neutropenia (23% vs. 10.6%), thrombocytopenia (11.8% vs. 7.9%), anemia (2.5% vs. 0%)
NCT00769522 (CLL10)CLL (Treatment-naive)BR vs. FCRIII56190 mg/m² IV on days 1-2 of six 4-week cyclesGrade 3-4 hematologic AEs (67% vs. 90%), neutropenia (59% vs. 85%), infections (25% vs. 39%)
NCT02005471 (MURANO)CLL (Relapsed/refractory)BR vs. VenRIII38970 mg/m² IV on days 1-2 of six 4-week cyclesGrade 3-4 AEs (70.2% vs. 82%), neutropenia (38.8% vs. 57.7%), febrile neutropenia (9.6% vs. 3.6%)
NCT00991211 (StiL NHL 1-2003)iNHL, MCL (Treatment-naive)BR vs. R-CHOPIII51490 mg/m² IV on days 1-2 of six 4-week cyclesHematological AEs (30% vs. 68%), alopecia (0% vs. 100%), infections (37% vs. 50%)
NCT00877006 (BRIGHT)iNHL, MCL (Treatment-naive)BR vs. R-CHOP/R-CVPIII44790 mg/m² IV on days 1-2 of six 4-week cyclesGrade 3-4 neutropenia (39-49% vs. 87%/56%), vomiting (25-29% vs. 13%/13%), alopecia (3-4% vs. 51%/21%)

AEs = adverse events; BR = bendamustine plus rituximab; CLL = chronic lymphocytic leukemia; FCR = fludarabine, cyclophosphamide, and rituximab; iNHL = indolent non-Hodgkin lymphoma; MCL = mantle-cell lymphoma; R-CHOP = rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone; R-CVP = rituximab, cyclophosphamide, vincristine, and prednisone; VenR = venetoclax plus rituximab

Immunomodulatory Effects

Effects on T Cells

Bendamustine hydrochloride has been shown to have significant effects on T cell populations. Research indicates that bendamustine treatment can lead to a substantial reduction in CD4+ T cells, with recovery taking up to 9 months after the completion of therapy . This prolonged T cell depletion may contribute to an increased risk of infectious complications in patients treated with bendamustine-based regimens.

Effects on B Cells and NK Cells

Natural killer (NK) cells are also affected by bendamustine therapy. Research has shown that NK cell counts may drop by approximately 60% within the first three weeks after bendamustine treatment . Interestingly, recent data suggest that pretreatment of NK cells with bendamustine may enhance antibody-dependent cellular cytotoxicity in certain contexts, indicating potential for synergistic effects with monoclonal antibody therapies .

Pharmacokinetic/Pharmacodynamic Relationships

Exposure-Toxicity Relationships

Studies examining the relationship between bendamustine hydrochloride exposure and toxicity have yielded valuable insights. Research suggests that higher bendamustine concentrations may be associated with an increased probability of nausea and infection . This relationship between drug exposure and specific adverse events may inform strategies for dose optimization and supportive care in patients receiving bendamustine therapy.

Exposure-Efficacy Relationships

Unlike the exposure-toxicity relationship, no clear exposure-efficacy response relationship has been observed for bendamustine hydrochloride . This finding suggests that the current dosing strategy based on body surface area may be appropriate for achieving optimal therapeutic outcomes across diverse patient populations.

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